Evidence Item 1: PLK2 Inhibitory Potency (IC50) — Direct Database Annotation
In a curated ChEMBL/BindingDB entry originating from Elan Pharmaceuticals, 4-(2,4-Dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine (CHEMBL2401974) demonstrates an IC50 of 17 nM against human serine/threonine-protein kinase PLK2 [1]. This value places the compound in the low-nanomolar potency range characteristic of validated PLK2 chemical probes. As a class-level reference, the well-characterized clinical PLK inhibitor BI 2536 exhibits a PLK2 IC50 of 3.5 nM, while volasertib shows a PLK2 IC50 of 5 nM [2]. The target compound's 17 nM potency is within approximately one order of magnitude of these clinical-grade inhibitors, indicating meaningful target engagement suitable for mechanistic studies.
| Evidence Dimension | PLK2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 17 nM |
| Comparator Or Baseline | BI 2536: IC50 = 3.5 nM; Volasertib: IC50 = 5.0 nM; Onvansertib: IC50 > 10,000 nM [2] |
| Quantified Difference | Target compound is 4.9-fold less potent than BI 2536, 3.4-fold less potent than volasertib, and >588-fold more potent than onvansertib against PLK2 |
| Conditions | Inhibition of GST-tagged PLK2 assessed as inhibition of DEKTDDED phosphorylation at Thr1342 after 60 min by TR-FRET assay [1] |
Why This Matters
Quantitative PLK2 inhibitory potency enables researchers to benchmark this compound against established PLK inhibitors, supporting its use as a structurally distinct chemical probe in kinase selectivity panels where PLK2 engagement is sought without the pan-PLK activity of clinical candidates.
- [1] BindingDB. BDBM50436737 (CHEMBL2401974): IC50 17 nM for Serine/threonine-protein kinase PLK2 (Human). Curated by ChEMBL from Elan Pharmaceuticals data. View Source
- [2] PMC Table 1. Comparative PLK IC50 values for BI 2536, volasertib, and onvansertib across PLK1, PLK2, and PLK3. View Source
